molecular formula C18H13ClN2O4 B12051075 2-(2-Chlorophenoxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide CAS No. 477730-35-1

2-(2-Chlorophenoxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide

Cat. No.: B12051075
CAS No.: 477730-35-1
M. Wt: 356.8 g/mol
InChI Key: BXXPCINGQKNCDD-AWQFTUOYSA-N
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Description

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 4-oxo-4H-chromene-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)acetic acid hydrazide
  • 4-oxo-4H-chromene-3-carbaldehyde
  • 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazone

Uniqueness

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477730-35-1

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H13ClN2O4/c19-14-6-2-4-8-16(14)25-11-17(22)21-20-9-12-10-24-15-7-3-1-5-13(15)18(12)23/h1-10H,11H2,(H,21,22)/b20-9+

InChI Key

BXXPCINGQKNCDD-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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